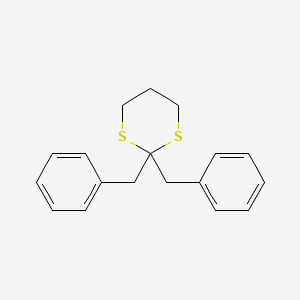
2,2-Dibenzyl-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibenzyl-1,3-dithiane is an organic compound with the molecular formula C18H20S2. It belongs to the class of 1,3-dithianes, which are cyclic thioacetals or cyclic thioketals. This compound is characterized by the presence of two benzyl groups attached to the 2-position of the 1,3-dithiane ring. It is commonly used in organic synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibenzyl-1,3-dithiane can be synthesized through the reaction of benzyl chloride with 1,3-dithiane in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base deprotonating the 1,3-dithiane to form a nucleophilic species that attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibenzyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to generate nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dibenzyl-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2,2-dibenzyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in reactions that form carbon-carbon bonds. The benzyl groups provide additional stability and reactivity, allowing for selective transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: A simpler compound without the benzyl groups.
2,2-Dimethyl-1,3-dithiane: Contains methyl groups instead of benzyl groups.
2,2-Diphenyl-1,3-dithiane: Contains phenyl groups instead of benzyl groups.
Uniqueness
2,2-Dibenzyl-1,3-dithiane is unique due to the presence of benzyl groups, which enhance its stability and reactivity compared to other 1,3-dithianes. This makes it particularly valuable in synthetic applications where selective transformations are required.
Propriétés
Numéro CAS |
40939-52-4 |
|---|---|
Formule moléculaire |
C18H20S2 |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
2,2-dibenzyl-1,3-dithiane |
InChI |
InChI=1S/C18H20S2/c1-3-8-16(9-4-1)14-18(19-12-7-13-20-18)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
Clé InChI |
QKTGRHAGQYQUJE-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


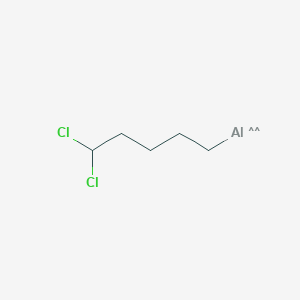


![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
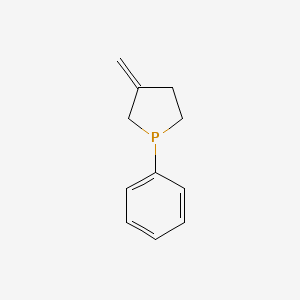
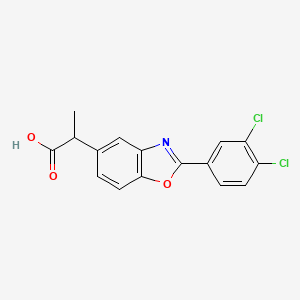

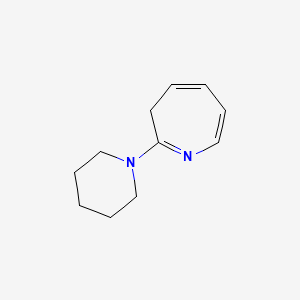
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
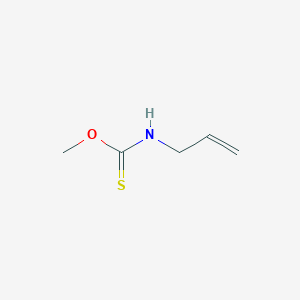
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
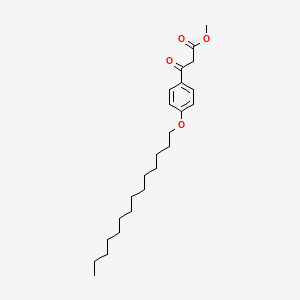
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
